molecular formula C9H10ClNO3 B12442776 (2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid

(2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid

Cat. No.: B12442776
M. Wt: 215.63 g/mol
InChI Key: MDXJWNHZBCAKNQ-JGVFFNPUSA-N
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Description

(2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid is a chiral amino acid derivative with a hydroxyl group and a chlorophenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine, can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

(2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1

InChI Key

MDXJWNHZBCAKNQ-JGVFFNPUSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl

Origin of Product

United States

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